molecular formula C25H26O4 B124232 Shinflavanone CAS No. 157414-03-4

Shinflavanone

Cat. No. B124232
M. Wt: 390.5 g/mol
InChI Key: NEIURIYDQMKXIG-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Shinflavanone is a flavonoid compound that is found in various plants, including the leaves of the Shinus molle tree. It has been studied for its potential therapeutic properties due to its antioxidant and anti-inflammatory effects. In

Scientific Research Applications

1. Inhibition of Bone Resorption

Shinflavanone has been identified as a potent inhibitor of bone resorption pits formation, which is crucial in the context of osteoporosis and other bone-related diseases. The synthesis of (+/-)-shinflavanone and its structural analogues was achieved, revealing its strong inhibitory effect on bone resorption pits formation induced by osteoclast-like cell by 1alpha, 25-dihydroxy vitamin D3 (H. Suh et al., 1999).

2. Antitumor Activity

Shinflavanone derivatives, such as 2'-hydroxyflavanone, have shown potent antitumor activity. Studies demonstrate their effectiveness in inducing apoptosis in colon cancer cells, including wild-type and p53-null HCT116 cells, through mechanisms involving the upregulation of NAG-1 and Egr-1, as well as the proapoptotic gene Bax and cell cycle inhibitor p21 (S. Shin et al., 2012).

3. Anti-Inflammatory Effects

Shinflavanone compounds have been explored for their anti-inflammatory effects. Flavanones, including those derived from Eysenhardtia platycarpa, were evaluated for anti-inflammatory activity, showing potential effectiveness in skin pathologies with inflammation (Paola Bustos-Salgado et al., 2021).

4. Cardiovascular Disease Prevention

The role of flavanones, a group to which shinflavanone belongs, in cardiovascular disease prevention has been extensively studied. These compounds, including hesperidin and naringin, show antihypertensive, lipid-lowering, insulin-sensitizing, antioxidative, and anti-inflammatory properties, which could be instrumental in their antiatherogenic action in animal models (Audrey Chanet et al., 2012).

5. Analgesic and Anti-Neuropathic Effects

Research on 2-hydroxyflavanone, a flavanone derivative, indicates its potential as a remedy for pain management, exhibiting significant analgesic, anti-inflammatory, and anti-neuropathic effects. These effects are possibly mediated through opioidergic and GABAergic mechanisms (F. Khan et al., 2022).

properties

CAS RN

157414-03-4

Product Name

Shinflavanone

Molecular Formula

C25H26O4

Molecular Weight

390.5 g/mol

IUPAC Name

(2S)-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8,8-dimethyl-2,3-dihydropyrano[2,3-f]chromen-4-one

InChI

InChI=1S/C25H26O4/c1-15(2)5-6-16-13-17(7-9-20(16)26)23-14-21(27)18-8-10-22-19(24(18)28-23)11-12-25(3,4)29-22/h5,7-13,23,26H,6,14H2,1-4H3/t23-/m0/s1

InChI Key

NEIURIYDQMKXIG-QHCPKHFHSA-N

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(O2)C4=C(C=C3)OC(C=C4)(C)C)O)C

SMILES

CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(O2)C4=C(C=C3)OC(C=C4)(C)C)O)C

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(O2)C4=C(C=C3)OC(C=C4)(C)C)O)C

Other CAS RN

157414-03-4

synonyms

shinflavanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Shinflavanone
Reactant of Route 2
Shinflavanone
Reactant of Route 3
Reactant of Route 3
Shinflavanone
Reactant of Route 4
Shinflavanone
Reactant of Route 5
Shinflavanone
Reactant of Route 6
Shinflavanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.